5-fluoro-2-[4-(1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the assembly of the pyrazole and pyrimidine moieties. Various strategies can be employed, such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. Researchers have explored green synthesis methods, including microwave-assisted techniques . Additionally, an essential scaffold, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide , has been used in insecticidal compounds .
Molecular Structure Analysis
The molecular formula of this compound is C~17~H~16~FN~7~O~2~ . It contains a fluorinated pyrimidine core, a phenyl group, and a piperazine ring. The 5-fluoro substitution contributes to its pharmacological properties. For a detailed view, refer to the crystal structure data or chemical databases .
Future Directions
Mechanism of Action
Mode of Action
The presence of a pyrazole and piperazine moiety in its structure suggests it may interact with its targets through hydrogen bonding and π-π stacking .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it is likely to interact with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The presence of a fluorine atom may enhance its bioavailability by improving its metabolic stability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its potential effects could range from modulation of enzyme activity to alteration of cellular signaling pathways, depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the presence of reactive species in the environment . Additionally, its efficacy could be influenced by the concentration of its targets and competing molecules .
properties
IUPAC Name |
5-fluoro-2-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c1-24-12-14(11-21-24)18(28)25-7-9-26(10-8-25)19-22-16(15(20)17(27)23-19)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKYNUWVJQNCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one |
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